molecular formula C16H23NO3 B8699995 Ethyl 1-(2-hydroxyethyl)-4-phenylpiperidine-4-carboxylate CAS No. 61532-49-8

Ethyl 1-(2-hydroxyethyl)-4-phenylpiperidine-4-carboxylate

Cat. No.: B8699995
CAS No.: 61532-49-8
M. Wt: 277.36 g/mol
InChI Key: RACMHGWYECDCHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-hydroxyethyl)-4-phenylpiperidine-4-carboxylate is a useful research compound. Its molecular formula is C16H23NO3 and its molecular weight is 277.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

61532-49-8

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

ethyl 1-(2-hydroxyethyl)-4-phenylpiperidine-4-carboxylate

InChI

InChI=1S/C16H23NO3/c1-2-20-15(19)16(14-6-4-3-5-7-14)8-10-17(11-9-16)12-13-18/h3-7,18H,2,8-13H2,1H3

InChI Key

RACMHGWYECDCHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCO)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 9.9 parts of ethyl 4-phenyl-4-piperidinecarboxylate, 41.8 parts of 4-methyl-2-pentanone, 4.3 parts of ethylene oxide and 79.2 parts of ethanol is heated in a sealed citric bottle at about 60° C for 7 days. The resulting solution is cooled, the solvent is evaporated under reduced pressure and the residual material is partitioned between diluted NaOH and ether. The ether layer is then separated and extracted with diluted HCl. The acid layer is then made alkaline with aqueous sodium hydroxide and the resulting mixture is extracted with ether. The ether layer is dried over sodium sulfate and potassium carbonate and evaporated in vacuum. The residue is crystallized from ether-n-pentane to give ethyl 1-(2-hydroxyethyl)-4-phenyl-4-piperidinecarboxylate, melting at about 91.5°-93° C.
Name
ethyl 4-phenyl-4-piperidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.